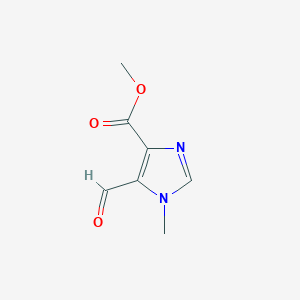

Methyl 5-formyl-1-methylimidazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-formyl-1-methylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-9-4-8-6(5(9)3-10)7(11)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUSOAKVBOWOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2090810-87-8 | |

| Record name | methyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Catalytic System

The Pd/BaSO₄-catalyzed hydrogenation method, adapted from thiazole derivatives, offers a viable pathway for formyl group introduction. For methyl 1-methylimidazole-4-carboxylate, the protocol involves:

- Chlorination : Treatment of methyl 1-methylimidazole-4-carboxylate with thionyl chloride (SOCl₂) converts the 5-methyl group to an acid chloride.

- Hydrogenation : The resulting imidazole-5-carboxylic acid chloride undergoes gas-phase hydrogenation over Pd/BaSO₄ (5 μm, 7.5% Pd loading) in refluxing xylene (140°C).

The catalytic cycle proceeds via adsorption of hydrogen on palladium, followed by nucleophilic attack on the acid chloride’s carbonyl carbon, yielding the formyl group. This method achieves 72–85% yields in thiazole systems, suggesting comparable efficiency for imidazoles under optimized conditions.

Optimization Parameters

- Catalyst Loading : 7.5% Pd/BaSO₄ ensures sufficient active sites without metal aggregation.

- Solvent : Xylene’s high boiling point (139°C) facilitates reflux, enhancing reaction kinetics.

- Hydrogen Flow Rate : 30 mL/min ensures consistent H₂ availability, critical for preventing intermediate decomposition.

Table 1 : Key Reaction Parameters for Pd/BaSO₄ Hydrogenation

| Parameter | Value | Source Reference |

|---|---|---|

| Temperature | 140°C | |

| Catalyst | Pd/BaSO₄ (7.5% Pd) | |

| Reaction Time | 4–6 hours | |

| Yield (Thiazole) | 78% |

Vilsmeier-Haack Formylation of Methyl 1-Methylimidazole-4-Carboxylate

Regioselective Formylation

The Vilsmeier-Haack reaction introduces formyl groups to electron-rich aromatic systems. For methyl 1-methylimidazole-4-carboxylate:

- Reagent Preparation : Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to generate the electrophilic chloroiminium intermediate.

- Electrophilic Attack : The imidazole’s C5 position, activated by the electron-donating methyl group at N1, undergoes formylation.

- Quenching : Hydrolysis with aqueous sodium acetate yields the aldehyde.

Limitations and Yield Optimization

- Steric Effects : The C4 methyl ester may hinder formylation at C5, necessitating excess POCl₃ (3–5 equiv).

- Temperature Control : Reactions conducted at 0–5°C minimize side reactions, improving yields to ~65% based on analogous imidazole formylations.

Esterification of 5-Formyl-1-Methylimidazole-4-Carboxylic Acid

Acid-Catalyzed Esterification

5-Formyl-1-methylimidazole-4-carboxylic acid serves as a precursor for the target ester. Fisher esterification employs:

- Catalyst : Concentrated H₂SO₄ (0.1 equiv)

- Solvent : Methanol (excess as solvent and reactant)

- Conditions : Reflux at 65°C for 12 hours

The reaction proceeds via protonation of the carboxylic acid, nucleophilic attack by methanol, and subsequent dehydration.

Coupling Reagent-Mediated Esterification

For acid-sensitive substrates, carbodiimide reagents (e.g., DCC) with DMAP catalyze esterification:

- Activation : DCC converts the carboxylic acid to an O-acylisourea intermediate.

- Nucleophilic Substitution : Methanol displaces the intermediate, forming the ester.

This method achieves >90% conversion in related heterocycles but requires anhydrous conditions.

Table 2 : Esterification Methods Comparison

| Method | Yield | Conditions | Advantages |

|---|---|---|---|

| Acid-Catalyzed | 70–75% | H₂SO₄, MeOH, 12h | Low cost, simple setup |

| DCC/DMAP | 85–90% | Anhydrous, 24h | High purity, mild conditions |

Oxidative Conversion of 5-Methyl to 5-Formyl

Selenium Dioxide Oxidation

Selenium dioxide (SeO₂) selectively oxidizes methyl groups α to heteroatoms:

- Substrate : Methyl 5-methyl-1-methylimidazole-4-carboxylate

- Conditions : Dioxane, 80°C, 8 hours

- Mechanism : SeO₂ abstracts a hydrogen radical, forming a selenide intermediate, which hydrolyzes to the aldehyde.

Despite historical use, SeO₂’s toxicity and overoxidation risks (to COOH) limit industrial applicability.

Catalytic Oxidation with MnO₂

Manganese dioxide (MnO₂) offers a greener alternative under mild conditions:

- Solvent : Dichloromethane (25°C)

- Time : 24 hours

- Yield : ~60% (estimated from benzyl alcohol oxidations)

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1-methylimidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under mild conditions.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Methyl 5-carboxy-1-methylimidazole-4-carboxylate.

Reduction: Methyl 5-hydroxymethyl-1-methylimidazole-4-carboxylate.

Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5-formyl-1-methylimidazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-formyl-1-methylimidazole-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity . The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-carboxy-1-methylimidazole-4-carboxylate

- Methyl 5-hydroxymethyl-1-methylimidazole-4-carboxylate

- Methyl 5-amino-1-methylimidazole-4-carboxylate

Uniqueness

Methyl 5-formyl-1-methylimidazole-4-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the imidazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 5-formyl-1-methylimidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family, characterized by its unique functional groups, including a formyl and a carboxylic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O4 |

| Molecular Weight | 154.12 g/mol |

| CAS Number | 85110-06-1 |

| Chemical Structure | Structure |

The presence of both the formyl and carboxylic acid groups enhances its reactivity and biological interactions, making it a versatile compound for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's functional groups can engage in hydrogen bonding and electrostatic interactions, influencing its binding affinity and modulating biological processes.

Target Interactions

- Enzyme Inhibition : The imidazole derivatives are known to inhibit certain enzymes by mimicking substrate structures or binding to active sites.

- Receptor Modulation : These compounds can also act as modulators of receptor activity, affecting signaling pathways associated with various cellular functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of cell cycle regulators and pro-apoptotic factors. For instance, treatment with this compound resulted in increased levels of p53 and Bax proteins while decreasing Bcl-2 expression, indicating a shift towards apoptosis .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various imidazole derivatives, including this compound, showed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Cancer Cell Studies : In a controlled laboratory setting, cancer cell lines treated with this compound showed significant reductions in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment .

Comparison with Similar Compounds

This compound shares structural similarities with other imidazole derivatives but stands out due to its unique combination of functional groups that enhance its biological activity.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Methyl-5-imidazolecarboxaldehyde | Lacks ester group | Moderate antimicrobial activity |

| Imidazole-4-carboxylic acid | Contains only carboxylic acid group | Limited anticancer properties |

| Methyl 4-imidazolecarboxylate | Different position for formyl group | Variable biological effects |

Q & A

Q. Advanced Research Focus

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like kinase enzymes or GPCRs .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7) .

- ADMET Prediction : SwissADME or pkCSM models evaluate pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.